

Application Notes and Protocols for the Enzymatic Synthesis of ent-Copalyl Diphosphate

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Compound of Interest

Compound Name: *Copalyl diphosphate*

Cat. No.: *B1236251*

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Introduction

ent-**Copalyl diphosphate** (ent-CPP) is a key bicyclic diterpenoid intermediate in the biosynthesis of a vast array of natural products, including the gibberellin plant hormones and other bioactive molecules with potential therapeutic applications. The enzymatic synthesis of ent-CPP for in vitro studies is crucial for drug discovery and development, enabling the screening of enzyme inhibitors and the production of precursors for novel compounds. This document provides detailed application notes and protocols for the expression, purification, and in vitro application of ent-**copalyl diphosphate** synthase (CPS), the enzyme responsible for the conversion of geranylgeranyl diphosphate (GGPP) to ent-CPP.

Enzymatic Reaction

The synthesis of ent-CPP is catalyzed by the enzyme ent-**copalyl diphosphate** synthase (CPS) (EC 5.5.1.13), a class II terpene cyclase.^[1] The enzyme facilitates the protonation-initiated cyclization of the linear isoprenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), to form the bicyclic ent-**copalyl diphosphate**.^{[2][3]} This reaction is the committed step in the biosynthesis of gibberellins and other related diterpenoids.^{[1][4]}

Data Presentation

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthases from Various Sources

Enzyme Source	K _m (GGPP) (μM)	k _{cat} (s ⁻¹)	Reference
<i>Arabidopsis thaliana</i> (AtCPS)	0.47 ± 0.05	0.045 ± 0.001	[4]
<i>Streptomyces platensis</i> (PtmT2)	1.8 ± 0.2	0.021 ± 0.001	[5]
<i>Andrographis paniculata</i> (ApCPS2)	Not Reported	Not Reported	[2]

Note: Kinetic parameters can vary depending on the specific assay conditions, including pH, temperature, and Mg²⁺ concentration.

Table 2: Typical Yields of ent-CPP and Derivatives in Recombinant Systems

Expression System	Product	Titer	Reference
<i>Saccharomyces cerevisiae</i>	ent-copalol	35.6 mg/L	[2][6][7]
<i>Escherichia coli</i>	ent-CPP (in vitro)	8.1 mg from 20 mg GGPP	[5]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant ent-Copalyl Diphosphate Synthase (from *A. thaliana* as an example)

This protocol describes the expression of His-tagged AtCPS in *E. coli* and its subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Expression Vector:

- The coding sequence for *A. thaliana* ent-CPS (AtCPS) is cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His₆-tag for purification.

2. Bacterial Strain and Culture Conditions:

- Transform the expression plasmid into an *E. coli* expression strain like BL21(DE3) or C41(DE3) OverExpress.[3]
- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of Terrific Broth (TB) or LB medium.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Cool the culture to 16°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[3]
- Continue to incubate the culture at 16°C for 16-20 hours with shaking.

3. Cell Lysis:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to ensure complete lysis.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Protein Purification:

- Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.[3]
- Elute the His-tagged CPS with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).[3]
- Analyze the eluted fractions by SDS-PAGE to assess purity.
- Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
- Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
- Store the purified enzyme in aliquots at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of ent-Copalyl Diphosphate

This protocol outlines the conditions for the enzymatic conversion of GGPP to ent-CPP.

1. Reaction Mixture:

- Prepare the reaction mixture in a microcentrifuge tube:
- 50 mM HEPES buffer (pH 7.2)
- 10 mM MgCl₂
- 10 μM (E,E,E)-geranylgeranyl diphosphate (GGPP)
- 1-5 μg of purified ent-CPS
- Nuclease-free water to a final volume of 100 μL.

2. Incubation:

- Incubate the reaction mixture at 30°C for 1-4 hours. The optimal incubation time may vary depending on the enzyme's specific activity.

3. Reaction Termination and Product Analysis:

- Terminate the reaction by adding an equal volume of methanol or by heating at 95°C for 5 minutes.
- The product, ent-CPP, can be analyzed directly by HPLC or dephosphorylated for GC-MS analysis.

Protocol 3: Analysis of the Dephosphorylated Product (ent-Copalol) by GC-MS

For easier analysis, ent-CPP can be dephosphorylated to ent-copalol.

1. Dephosphorylation:

- To the reaction mixture, add a phosphatase enzyme (e.g., calf intestinal phosphatase) according to the manufacturer's instructions.
- Incubate at 37°C for 1-2 hours.

2. Extraction:

- Extract the dephosphorylated product with an equal volume of n-hexane or ethyl acetate.[2]
- Vortex thoroughly and centrifuge to separate the phases.
- Carefully transfer the organic (upper) layer to a new tube.
- Repeat the extraction twice and pool the organic layers.
- Dry the pooled organic extract under a gentle stream of nitrogen.

3. GC-MS Analysis:

- Resuspend the dried extract in a suitable solvent (e.g., 100 μ L of hexane).
- Analyze the sample using a GC-MS system equipped with a capillary column (e.g., HP-5MS).[2]
- Example GC Program:
 - Injector temperature: 250°C
 - Initial oven temperature: 70°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C, hold for 5 minutes[2]
 - Carrier gas: Helium
 - MS detector: Scan range m/z 50-500.
- The mass spectrum of ent-copalol will show a characteristic molecular ion peak at m/z 290.[2]

Protocol 4: HPLC-Based Purification and Quantification of ent-Copalyl Diphosphate

This protocol allows for the direct analysis and purification of the diphosphate product.

1. HPLC System and Column:

- Use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m).[5]

2. Mobile Phase and Gradient:

- Mobile Phase A: 25 mM NH_4HCO_3 in water
- Mobile Phase B: Acetonitrile
- Example Gradient:
 - Start with a linear gradient of 20-70% B over 20 minutes.[5]
 - Flow rate: 1 mL/min.[5]

3. Detection:

- Monitor the elution profile using a UV detector at 210 nm.[\[5\]](#)
- ent-CPP typically elutes earlier than the more hydrophobic substrate, GGPP.[\[5\]](#)

4. Quantification:

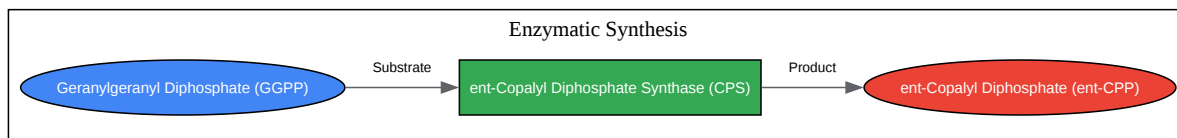
- For quantification, create a standard curve using a commercially available or purified ent-CPP standard.
- Integrate the peak area corresponding to ent-CPP in the sample chromatogram and calculate the concentration based on the standard curve.

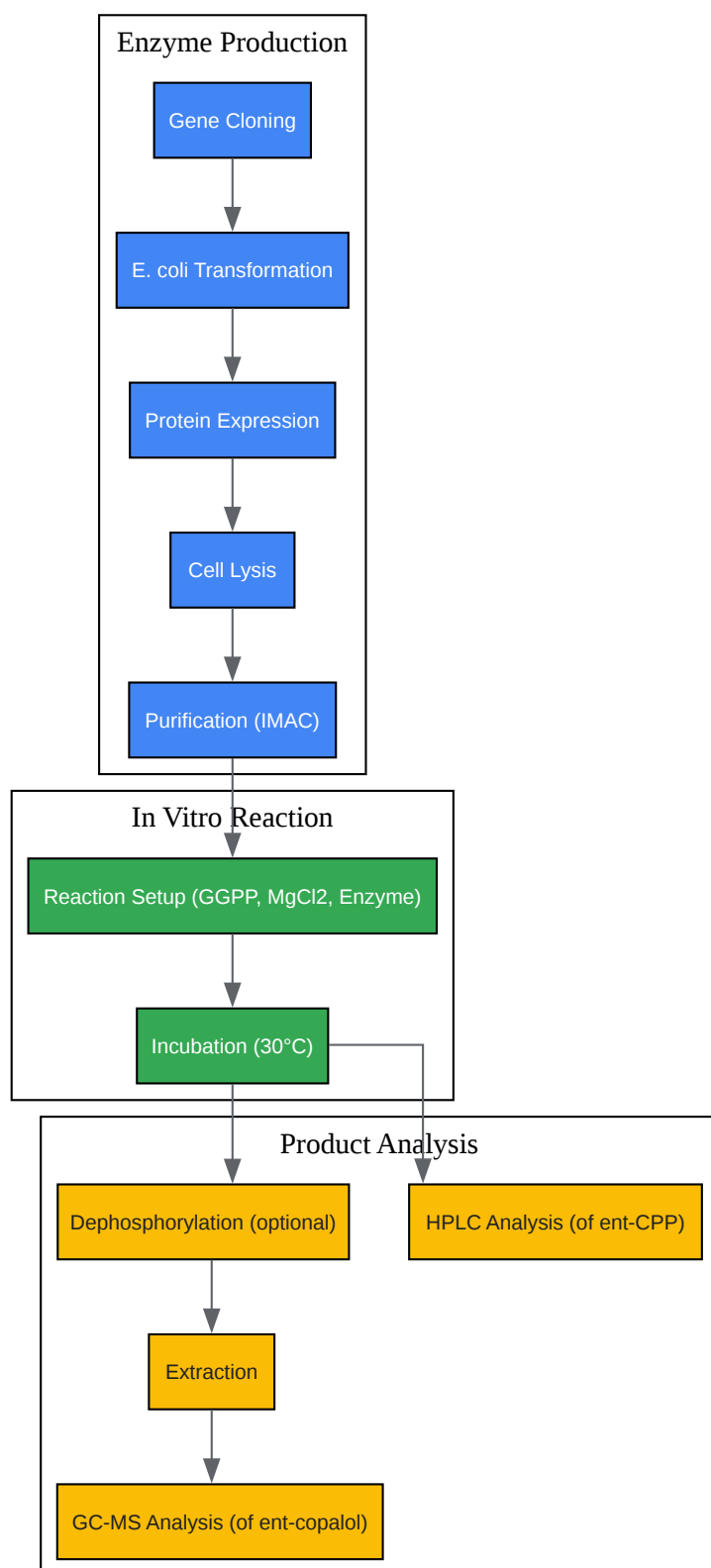
5. Purification:

- For preparative purification, scale up the injection volume and collect the fraction corresponding to the ent-CPP peak.
- Remove the volatile buffer (NH_4HCO_3) and acetonitrile by lyophilization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows





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